molecular formula C20H32N4O2 B6450594 tert-butyl 4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate CAS No. 2548991-71-3

tert-butyl 4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate

Cat. No. B6450594
CAS RN: 2548991-71-3
M. Wt: 360.5 g/mol
InChI Key: FGBLCCSWEMIEHJ-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . The tert-butyl groups and the pyrimidinyl group suggest that this compound could be a part of a larger molecule or possibly an intermediate in a synthesis .


Molecular Structure Analysis

The compound contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The presence of these rings could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of reactions, including alkylation, acylation, and substitution reactions . The reactivity of this specific compound would likely be influenced by the tert-butyl groups and the pyrimidinyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Generally, piperazine derivatives have relatively high boiling points due to the presence of nitrogen atoms, which can form hydrogen bonds .

Scientific Research Applications

Antibacterial and Antifungal Activities

The compound has been synthesized and characterized, showing moderate antibacterial and antifungal activities against several microorganisms . Its flexible piperazine ring and polar nitrogen atoms likely contribute to favorable interactions with macromolecules, making it a promising candidate for further exploration in antimicrobial drug development.

Potential Precursor to Biologically Active Natural Products

Derived from commercially available 4-bromo-1H-indole, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate serves as a precursor to biologically active natural products like Indiacen A and Indiacen B . These compounds exhibit diverse activities, including anticancer, anti-inflammatory, and analgesic properties.

Scaffold for Synthesizing Bioactive Compounds

Indole derivatives containing alkyne, enyne, or diene moieties at the 4-position play a crucial role in the synthesis of bioactive natural products. Researchers have explored their potential in anticancer, antinociceptive, and antipsychotic applications . The compound’s straightforward synthesis from readily available materials makes it an attractive scaffold for drug discovery.

Future Directions

Given the prevalence of piperazine and pyrimidine rings in pharmaceutical drugs, this compound could potentially be of interest in drug discovery and development . Further studies would be needed to determine its biological activity and potential therapeutic uses.

properties

IUPAC Name

tert-butyl 4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-19(2,3)15-13-16(22-17(21-15)14-7-8-14)23-9-11-24(12-10-23)18(25)26-20(4,5)6/h13-14H,7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBLCCSWEMIEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazine-1-carboxylate

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